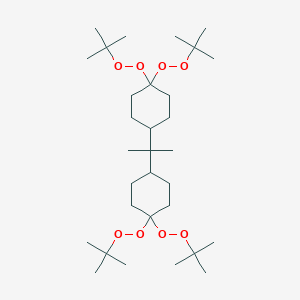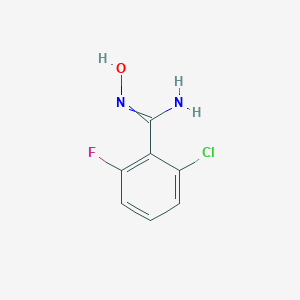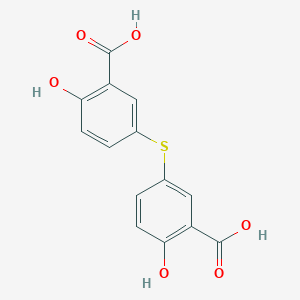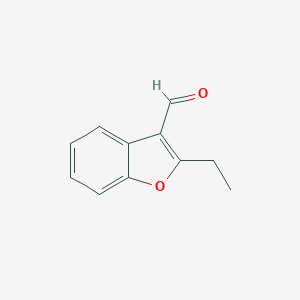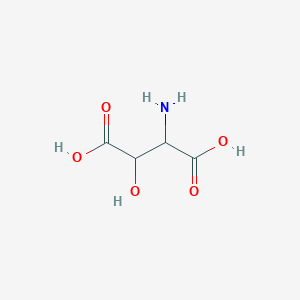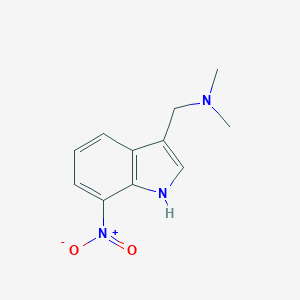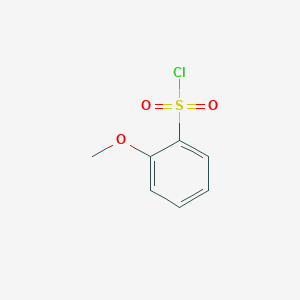
フェニルトリメチルゲルマン
説明
Trimethylphenylgermanium is a chemical compound with the formula C9H14Ge. It is a molecular structure that can be represented using a 2D or 3D model .
Molecular Structure Analysis
The molecular structure of Trimethylphenylgermanium can be analyzed using various tools such as MolView , which consists of a structural formula editor and a 3D model viewer. Once a molecule is drawn, it can be converted into a 3D model for viewing .Chemical Reactions Analysis
The analysis of chemical reactions used in current medicinal chemistry reveals that none of the most frequently used synthetic reactions were discovered within the past 20 years . This suggests an inherent high bar of impact for new synthetic reactions in drug discovery .Physical And Chemical Properties Analysis
The physical and chemical properties of Trimethylphenylgermanium can be analyzed using various techniques. For example, melting point analysis can be used to identify relatively pure samples . Other properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .科学的研究の応用
ゲルマニウム/多層カーボンナノチューブコアシェース構造の合成
フェニルトリメチルゲルマンは、化学気相堆積法によるゲルマニウム/多層カーボンナノチューブコアシェース構造の合成に使用されます . ナノチューブ、ナノワイヤ、ナノベルトなどのこれらの一次元 (1D) ナノ構造は、その低次元性と量子閉じ込め効果に本質的に関連付けられた新規な電子特性と光学特性のために、近年多くの注目を集めています .
ナノエレクトロニクス
合成されたゲルマニウム/多層カーボンナノチューブコアシェース構造は、ナノエレクトロニクスで潜在的な用途があります . これは、その低次元性と量子閉じ込め効果に関連付けられた新規な電子特性によるものです .
先端複合材料
合成されたゲルマニウム/多層カーボンナノチューブコアシェース構造は、先端複合材料にも使用できます . これらの複合材料は、これらのナノ構造のユニークな特性を活用して性能を向上させることができます .
電界放出デバイス
フェニルトリメチルゲルマンを使用して合成されたこれらのナノ構造は、電界放出デバイスで潜在的な用途があります . これらのナノ構造のユニークな特性を活用して、これらのデバイスの性能を向上させることができます .
センサーとプローブ
合成されたゲルマニウム/多層カーボンナノチューブコアシェース構造は、センサーとプローブに使用できます . これらのナノ構造のユニークな特性は、これらのデバイスの感度と精度を高めることができます
作用機序
Target of Action
Organogermanium compounds are generally used in the field of semiconductor technology and organic synthesis . .
Mode of Action
The mode of action of Phenyltrimethylgermane is likely dependent on its chemical structure and the specific context of its use. In semiconductor applications, organogermanium compounds may be used in the formation of germanium thin films . In organic synthesis, Phenyltrimethylgermane could act as a reagent or intermediate, participating in various chemical reactions.
Result of Action
The result of Phenyltrimethylgermane’s action would depend on its specific application. In semiconductor manufacturing, the desired outcome might be the successful deposition of a germanium thin film . In organic synthesis, the compound could facilitate the production of other organogermanium compounds or various organic products.
特性
IUPAC Name |
trimethyl(phenyl)germane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14Ge/c1-10(2,3)9-7-5-4-6-8-9/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXUUYLQZUABBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Ge](C)(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Ge | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50167410 | |
| Record name | Trimethylphenylgermanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50167410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1626-00-2 | |
| Record name | Trimethylphenylgermanium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001626002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylphenylgermanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50167410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyltrimethylgermane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What spectroscopic data is available for Phenyltrimethylgermane, and what can it tell us about the compound's structure?
A1: While the provided abstracts don't contain specific spectroscopic data points, they highlight the use of Carbon-13 NMR spectroscopy [] to analyze Phenyltrimethylgermane and related compounds. This technique is particularly valuable for determining the electronic environment of carbon atoms within a molecule, providing insights into its structure and bonding characteristics. The research likely focused on how substituents on the benzene ring influence the Carbon-13 chemical shifts in Phenyltrimethylgermane compared to similar compounds like t-butylbenzenes and phenyltrimethylsilanes.
Q2: The research mentions "Gas phase alkylation of phenyltrimethylgermanes" []. What does this imply about the reactivity and potential applications of these compounds?
A2: The study of gas phase reactions often provides insights into the intrinsic reactivity of molecules without the influence of solvents. Investigating the alkylation of Phenyltrimethylgermane in the gas phase [] suggests an interest in understanding its fundamental reactivity towards electrophilic reagents. This information is valuable for designing synthetic strategies involving Phenyltrimethylgermane as a building block for more complex molecules. Potential applications could lie in organic synthesis, materials science, or as precursors for organometallic catalysts.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



